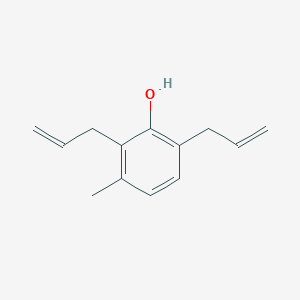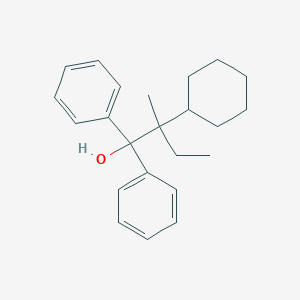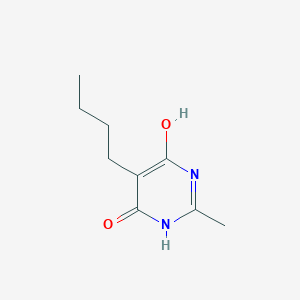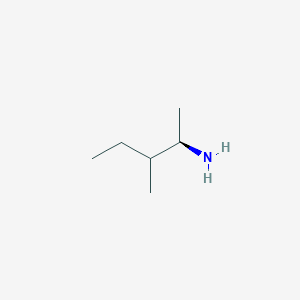
4-Phenylhexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Phénylhexan-3-ol est un composé organique de formule moléculaire C12H18O et d’un poids moléculaire de 178,277 g/mol Il s’agit d’un alcool secondaire avec un groupe phényle attaché au quatrième carbone d’une chaîne hexane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 4-Phénylhexan-3-ol peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de Grignard, où le bromure de phénylmagnésium réagit avec l’hexan-3-one pour produire du 4-Phénylhexan-3-ol . La réaction nécessite généralement des conditions anhydres et est réalisée sous atmosphère inerte pour éviter que le réactif de Grignard ne réagisse avec l’humidité.
Méthodes de production industrielle : La production industrielle de 4-Phénylhexan-3-ol peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus comprendrait un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la distillation et la cristallisation sont courantes dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions : Le 4-Phénylhexan-3-ol subit diverses réactions chimiques, notamment :
Substitution : Il peut subir des réactions de substitution nucléophile où le groupe hydroxyle est remplacé par d’autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : PCC, KMnO4 et trioxyde de chrome (CrO3) en conditions acides.
Réduction : LiAlH4, borohydrure de sodium (NaBH4) dans l’éther anhydre.
Substitution : Chlorure de thionyle (SOCl2) pour convertir le groupe hydroxyle en chlorure.
Principaux produits formés :
Oxydation : 4-Phénylhexan-3-one.
Réduction : 4-Phénylhexane.
Substitution : Chlorure de 4-phénylhexyle.
4. Applications de la recherche scientifique
Le 4-Phénylhexan-3-ol a plusieurs applications dans la recherche scientifique :
Applications De Recherche Scientifique
4-Phenylhexan-3-ol has several applications in scientific research:
Mécanisme D'action
Le mécanisme d’action du 4-Phénylhexan-3-ol dépend de son application. Dans les systèmes biologiques, il peut interagir avec les membranes cellulaires et les protéines, modifiant leur fonction. Le groupe phényle peut participer à des interactions π-π avec les acides aminés aromatiques des protéines, affectant potentiellement l’activité enzymatique et les voies de transduction du signal .
Composés similaires :
- 3,4-Diméthyl-4-phénylhexan-3-ol
- 2,5-Diméthyl-4-phénylhexan-3-ol
- 4-Phénylhexan-2-ol
Comparaison : Le 4-Phénylhexan-3-ol est unique en raison de son arrangement structurel spécifique, qui influence sa réactivité et ses interactions. Comparé à ses analogues, il peut présenter des propriétés physiques différentes, telles que le point d’ébullition et la solubilité, ainsi qu’une réactivité chimique distincte .
Comparaison Avec Des Composés Similaires
- 3,4-Dimethyl-4-phenylhexan-3-ol
- 2,5-Dimethyl-4-phenylhexan-3-ol
- 4-Phenylhexan-2-ol
Comparison: 4-Phenylhexan-3-ol is unique due to its specific structural arrangement, which influences its reactivity and interactions. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, and distinct chemical reactivity .
Propriétés
Numéro CAS |
6006-69-5 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
4-phenylhexan-3-ol |
InChI |
InChI=1S/C12H18O/c1-3-11(12(13)4-2)10-8-6-5-7-9-10/h5-9,11-13H,3-4H2,1-2H3 |
Clé InChI |
ULPQLWRDYRDMRS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)C(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11965219.png)


![(4E)-2-(4-chlorophenyl)-4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11965240.png)
![11-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11965241.png)
![4-Hydroxybenzaldehyde [4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11965249.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965254.png)


![1-[(4-Fluorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11965281.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965283.png)

